2-Aminohept-5-ynamide
Description
Contextualization of Ynamides as Versatile Synthetic Intermediates in Contemporary Organic Chemistry
Ynamides are a class of organic compounds characterized by a nitrogen atom directly attached to a carbon-carbon triple bond, with an electron-withdrawing group on the nitrogen. brad.ac.uk This structural arrangement confers a unique electronic profile, making them more stable and easier to handle than their highly reactive and often unstable ynamine counterparts. brad.ac.uk The chemistry of ynamides has seen a surge in interest since the early 2000s, driven by the development of reliable synthetic methods and their demonstration as exceptionally versatile intermediates. rsc.org
The utility of ynamides stems from their rich and diverse reactivity, allowing them to participate in a wide array of chemical transformations. brad.ac.uk These include, but are not limited to, cycloadditions, rearrangements, and various hydrofunctionalization reactions. brad.ac.uk The presence of the electron-withdrawing group on the nitrogen atom modulates the reactivity of the alkyne, making ynamides valuable precursors for the synthesis of complex heterocyclic compounds, natural products, and peptidomimetics. brad.ac.ukacs.org Consequently, ynamides have become indispensable tools for synthetic chemists, providing access to molecular scaffolds that would be challenging to prepare through other methods. rsc.org
Structural Features and Reactivity Principles of Ynamides
The key to the synthetic utility of ynamides lies in their distinct structural and electronic properties. The presence of an electron-withdrawing group (EWG) on the nitrogen atom is crucial, as it tempers the strong electron-donating ability of the nitrogen, which would otherwise render the molecule highly unstable, similar to ynamines. brad.ac.ukrsc.org This EWG enhances the stability of the ynamide, allowing for its isolation, purification, and storage using standard laboratory techniques. springernature.com
The electronic nature of the ynamide functional group is characterized by a polarized carbon-carbon triple bond. The nitrogen atom donates electron density to the alkyne, making the β-carbon nucleophilic, while the α-carbon exhibits electrophilic character. brad.ac.uk This push-pull electronic configuration is the source of their unique reactivity, enabling them to react with a wide range of electrophiles and nucleophiles in a controlled manner.
The reactivity of ynamides can be harnessed in numerous ways:
Cycloaddition Reactions: Ynamides readily participate in various cycloaddition reactions, such as [2+2], [4+2], and [4+3] cycloadditions, to construct a variety of cyclic and heterocyclic systems. rsc.org
Rearrangements and Cycloisomerizations: They are excellent substrates for rearrangement and cycloisomerization reactions, often catalyzed by transition metals, to yield complex nitrogen-containing scaffolds. rsc.orgacs.org
Hydrofunctionalization: The ynamide triple bond can undergo regio- and stereoselective addition of a wide range of atoms and functional groups, including hydrogen, halogens, and heteroatoms, leading to highly substituted enamides. oup.comnih.gov
Peptide Synthesis: More recently, ynamides have been developed as racemization-free coupling reagents for amide and peptide synthesis, offering a green and efficient alternative to traditional methods. acs.orgchemrxiv.org
The versatility of ynamides is further enhanced by the ability to tune their reactivity by modifying the electron-withdrawing group on the nitrogen atom and the substituent on the alkyne terminus. nih.gov
Significance of 2-Aminohept-5-ynamide as a Chiral Amino Acid-Derived Ynamide Precursor
This compound belongs to a particularly important subclass of ynamides: those derived from chiral amino acids. The synthesis of amino acid-derived ynamides is of high interest due to the introduction of a stereocenter, which is invaluable for asymmetric synthesis. nih.govacs.org The inherent chirality of these building blocks can be used to control the stereochemical outcome of subsequent reactions, leading to the synthesis of enantiomerically pure complex molecules.
The development of methods for the stereoselective synthesis of chiral γ-amino-ynamides has expanded the toolbox of synthetic chemists. nih.gov These compounds serve as precursors to a wide range of chiral nitrogen-containing heterocycles and other valuable molecules. The presence of the amino acid backbone provides a handle for further functionalization and for incorporation into peptide chains. acs.orgnih.gov
The significance of this compound, as a specific example, lies in its potential as a chiral building block. While detailed research on this specific compound is not widely published, its structure suggests several potential applications based on the known chemistry of related chiral ynamides:
Asymmetric Synthesis: The chiral center at the α-carbon can direct the stereoselective formation of new bonds in subsequent transformations.
Peptidomimetic and Peptide Synthesis: It can be used as a non-proteinogenic amino acid analogue for the synthesis of modified peptides with unique structural and biological properties. acs.org
Synthesis of N-Heterocycles: It can serve as a precursor for the enantioselective synthesis of various nitrogen-containing heterocyclic systems.
The synthesis of such chiral ynamides often involves the coupling of a protected amino acid derivative with an appropriate alkyne source, frequently through copper-catalyzed N-alkynylation reactions. nih.govacs.org The development of robust and efficient methods for the synthesis of compounds like this compound is crucial for advancing their application in organic synthesis.
Interactive Data Tables
Below are tables summarizing the general properties and reactivity of ynamides, providing context for the potential of this compound.
Table 1: General Properties of Ynamides
| Property | Description | Reference |
| Functional Group | A nitrogen atom attached to a C≡C triple bond with an EWG on the nitrogen. | brad.ac.uk |
| Stability | More stable and easier to handle than ynamines due to the EWG. | brad.ac.ukrsc.org |
| Polarization | The C≡C bond is polarized, with a nucleophilic β-carbon and an electrophilic α-carbon. | brad.ac.uk |
| Reactivity | Versatile reactivity including cycloadditions, rearrangements, and hydrofunctionalizations. | brad.ac.ukrsc.org |
Table 2: Common Reactions of Ynamides
| Reaction Type | Description | Example Product | Reference |
| Hydrothiolation | Addition of a thiol across the triple bond to form ketene (B1206846) N,S-acetals. | β-Thioenamides | oup.comnih.gov |
| Carboboration | Catalyst-free 1,2-carboboration to yield β-boryl-enamides. | Trisubstituted Alkenylboronates | nih.gov |
| Hydrogenation | Stereoselective reduction to Z-enamides using specific catalysts or reagents. | Z-Enamides | acs.org |
| Cycloaddition | Participation in [n+m] cycloadditions to form cyclic structures. | N-Heterocycles | rsc.org |
| Peptide Coupling | Act as racemization-free reagents for forming amide bonds. | Peptides | acs.orgchemrxiv.org |
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-aminohept-5-ynamide |
InChI |
InChI=1S/C7H12N2O/c1-2-3-4-5-6(8)7(9)10/h6H,4-5,8H2,1H3,(H2,9,10) |
InChI Key |
FMWKERCMVKCIJN-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC(C(=O)N)N |
Origin of Product |
United States |
Mechanistic Investigations of 2 Aminohept 5 Ynamide Reactivity and Transformations
Electrophilic Activation Pathways of the Ynamide Moiety
The electron-donating nitrogen atom polarizes the C-C triple bond in ynamides, making them susceptible to electrophilic attack. orgsyn.orgrsc.org This activation leads to the formation of highly reactive intermediates that are central to many of their transformations. orgsyn.org
Protonation and Keteniminium Ion Intermediate Formation
The protonation of an ynamide is a fundamental activation pathway that generates a highly reactive keteniminium ion. pku.edu.cnchinesechemsoc.orgthieme-connect.com This process is often the initial step in a variety of cationic cascade reactions, leading to the construction of complex polycyclic frameworks. pku.edu.cnchinesechemsoc.org The keteniminium ion is a potent electrophile and can be trapped by a range of nucleophiles. thieme-connect.comd-nb.info
For instance, in the presence of a Brønsted acid like triflic acid (TfOH), an ynamide can be protonated to form a keteniminium ion. pku.edu.cnchinesechemsoc.org This intermediate can then undergo further reactions, such as electrophilic addition to an alkene, initiating a cyclization cascade. pku.edu.cnchinesechemsoc.org DFT calculations have shown that the formation of the keteniminium ion from the protonation of an ynamide is an exergonic process. pku.edu.cn In some cases, an excess of acid is crucial to prevent premature termination of the cascade by trapping of the intermediate by the counter-anion. pku.edu.cnchinesechemsoc.org
The generation of keteniminium ions from ynamides can also be achieved using a neutral aprotic medium, which helps to prevent competitive hydrolysis. rsc.org These reactive intermediates have been implicated in various transformations, including hydrohalogenation and hydrative dimerization. rsc.org
Lewis Acid-Catalyzed Transformations and Reaction Mechanism Elucidation
Lewis acids are effective catalysts for activating ynamides towards nucleophilic attack. rsc.orgacs.orgrsc.org Scandium triflate (Sc(OTf)₃) has been shown to be a superior promoter for the (3+2) annulation of ynamides with donor-acceptor cyclopropanes, leading to the formation of cyclopentene (B43876) sulfonamides. acs.org The proposed mechanism involves the activation of the cyclopropane (B1198618) by the Lewis acid, followed by nucleophilic attack from the ynamide. acs.org
Similarly, Sc(OTf)₃ catalyzes the (3+2) annulation of bicyclobutanes with ynamides. rsc.org The reaction likely proceeds through the formation of a Lewis acid-bicyclobutane complex, which is then attacked by the ynamide in an S_N2-type fashion. This generates an intermediate containing both an enolate and a keteniminium moiety, which then undergoes annulation. rsc.org
Gold catalysts are also widely used to activate ynamides. rsc.orgunige.chrsc.org Gold(I) complexes can activate ynamides to generate electrophilic keteniminium intermediates. rsc.orgunige.ch These intermediates are highly electrophilic and can trigger subsequent reactions like a nih.govacs.org-hydride shift followed by cyclization to form indenes. unige.ch The nature of the electron-withdrawing group on the ynamide nitrogen can influence the electrophilicity of the keteniminium ion and, consequently, the reaction outcome. unige.ch Theoretical studies have supported the idea that the Cα of the ynamide, activated by a gold complex, is susceptible to nucleophilic attack. rsc.org
Nucleophilic Addition Mechanisms to the Alkynyl Bond
The polarized nature of the ynamide triple bond also makes it a good acceptor for nucleophiles. fiveable.melibretexts.orgteachthemechanism.com
Intermolecular Carbometallation Processes (e.g., Carbocupration, Carbopalladation)
Carbometallation reactions of ynamides provide a powerful tool for the stereoselective synthesis of polysubstituted enamides. thieme-connect.com The carbocupration of ynamides, for example, proceeds with high regioselectivity, leading to a single regioisomer. thieme-connect.com The regiochemical outcome is opposite to that observed with classical ynamines and is controlled by the chelation of the carbamoyl (B1232498) or sulfonyl group to the organometallic species in non-polar solvents. thieme-connect.com Copper-catalyzed carbomagnesiation reactions also exhibit similar high regioselectivity. thieme-connect.com
| Ynamide Reactant | Organometallic Reagent | Catalyst/Conditions | Product Type | Key Mechanistic Feature | Citation |
|---|---|---|---|---|---|
| N-alkynyl carbamate | Organocuprate | Et₂O | Linear vinylic organocopper | Reversed regioselectivity compared to ynamines due to chelating group | thieme-connect.com |
| Sulfonyl-substituted ynamide | Grignard reagent | Cu catalyst | Tetrasubstituted enamide | Chelation control of regiochemistry | thieme-connect.com |
| N-allyl-ynamide | Organolithium | - | 1,4-dihydropyridine | Intramolecular 6-endo-dig carbolithiation | d-nb.infoscispace.com |
| Ynamide | Arylboronic acid | Rhodium catalyst | α-aryl vinyl intermediate | Carbometalation with arylboronic acids | rsc.org |
Intramolecular carbopalladation has also been reported for ynamides. thieme-connect.com Furthermore, intramolecular carbolithiation of N-allyl-ynamides, initiated by deprotonation, leads to the formation of 1,4-dihydropyridines and pyridines through a highly regioselective 6-endo-dig cyclization. d-nb.infoscispace.com
Hydrative Aminoxylation Mechanisms: Polar-Radical Crossover and Cationic Activation Pathways
The hydrative aminoxylation of ynamides is a fascinating reaction that can proceed through two distinct mechanisms, both involving the versatile persistent radical TEMPO and its oxidized oxoammonium derivative, TEMPO⁺. nih.govunivie.ac.atd-nb.info
In one pathway, under acidic conditions (TfOH/TEMPO), the reaction is believed to proceed via a polar-radical crossover mechanism. nih.govd-nb.info The ynamide is first activated by the acid to form a keteniminium ion. This is then intercepted by TEMPO. d-nb.info In contrast, the reaction with TEMPO⁺ and water follows a more conventional cationic activation/aqueous capture pathway. nih.govd-nb.info DFT calculations have been employed to elucidate the unique mechanisms of these processes. nih.gov Isotopic labeling studies have confirmed the different mechanistic pathways; for instance, using ¹⁸O-labeled water in the TfOH/TEMPO protocol did not result in the incorporation of the label into the product, whereas it did in the TEMPO⁺/H₂O reaction. d-nb.info
Cycloaddition Reaction Mechanisms Involving 2-Aminohept-5-ynamide
Ynamides are excellent partners in various cycloaddition reactions, providing access to a wide range of heterocyclic structures. rsc.orgacs.orgnih.govnih.gov
The [2+2] cycloaddition of ynamides with ketenes is a general method for synthesizing 3-aminocyclobutenone derivatives. nih.gov These reactions typically proceed smoothly in various solvents. The reduced nucleophilicity of ynamides compared to ynamines suppresses the formation of undesired allenyl amide byproducts that can occur with ynamines. nih.gov Copper-catalyzed Ficini-type [2+2] cycloadditions of N-sulfonyl substituted ynamides with enones have also been developed. nih.gov The enhanced nucleophilicity of N-sulfonyl ynamides is key to the success of this transformation. nih.gov
Ynamides can also participate in [3+2] cycloaddition reactions. For example, they can act as three-atom components in thermally induced intramolecular cycloadditions with alkynes to yield functionalized pyrroles. acs.org This transformation is proposed to proceed in a stepwise manner through a pyrrolium ylide intermediate. acs.org Silver-catalyzed formal [3+2] cycloadditions between ynamides and unprotected isoxazol-5-amines provide efficient access to 5-amino-1H-pyrrole-3-carboxamide derivatives. beilstein-journals.org The mechanism is thought to involve the generation of an α-imino silver carbene intermediate. beilstein-journals.org
Furthermore, ynamides have been utilized in [4+2] and [4+3] cycloaddition reactions. Intramolecular inverse electron-demand [4+2] cycloadditions of ynamidyl pyrimidines have been used to synthesize polycyclic 4-aminopyridines. nih.gov Gold-catalyzed formal [4+3] cycloadditions of ynamides with chiral epoxides have been developed to prepare benzene-fused seven-membered oxacycles. rsc.orgnih.gov The proposed mechanism involves the gold-catalyzed activation of the ynamide to a ketenimine, which then reacts with the epoxide. rsc.orgnih.gov
| Cycloaddition Type | Reactant Partner | Catalyst/Conditions | Product | Key Mechanistic Feature | Citation |
|---|---|---|---|---|---|
| [2+2] | Ketene (B1206846) | Thermal | 3-Aminocyclobutenone | Suppression of allenyl amide byproducts | nih.gov |
| [2+2] (Ficini-type) | Enone | CuCl₂, AgSbF₆ | Cyclobutenamine | Enhanced nucleophilicity of N-sulfonyl ynamide | nih.gov |
| [3+2] | Alkyne (intramolecular) | Thermal | Pyrrole | Pyrrolium ylide intermediate | acs.org |
| [3+2] (Formal) | Isoxazol-5-amine | AgNTf₂ | 5-Amino-1H-pyrrole-3-carboxamide | α-Imino silver carbene intermediate | beilstein-journals.org |
| [4+2] (Inverse electron-demand) | Pyrimidine (intramolecular) | Microwave irradiation | 4-Aminopyridine | Retro Diels-Alder elimination of HCN | nih.gov |
| [4+3] (Formal) | Chiral epoxide | Gold catalyst | Benzene-fused oxacycle | Gold-activated ketenimine intermediate | rsc.orgnih.gov |
[2+2+2] Cycloadditions
The [2+2+2] cycloaddition is a powerful method for the construction of six-membered rings. Ynamides have proven to be excellent substrates in these transformations, reacting with a variety of unsaturated partners.
Gold(I)-Catalyzed [2+2+2] Cycloadditions with Nitriles:
Theoretical studies using Density Functional Theory (DFT) have elucidated the mechanism of Gold(I)-catalyzed [2+2+2] cycloadditions of ynamides with two nitrile molecules. rsc.org The reaction is initiated by the coordination of the Au(I) catalyst to the ynamide, which is found to be more favorable than coordination to the nitrile. rsc.org This Au(I)-ynamide complex then facilitates the dimerization of two nitrile molecules. The regioselectivity of the reaction is also a key aspect that has been rationalized through computational studies. rsc.org
Triflic Acid (TfOH)-Mediated [2+2+2] Cycloadditions:
A metal-free approach to 4-aminopyrimidine (B60600) derivatives involves the TfOH-mediated [2+2+2] cycloaddition of ynamides with two discrete nitriles. This atom-economical process tolerates a wide range of functional groups and proceeds in good to excellent yields. rsc.org
Metal-Free [2+2+2] Cycloaddition for 2,4-Diaminopyridine Synthesis:
A metal-free [2+2+2] cycloaddition of ynamides with nitriles provides an efficient route to 2,4-diaminopyridines. This method is noted for its environmental friendliness and excellent chemo- and regioselectivity. researchgate.net
Gold-Catalyzed Diastereoselective [2+2+2] Cycloadditions with Enol Ethers:
Terminal ynamides can undergo rapid [2+2+2] cycloaddition with enol ethers, catalyzed by gold complexes, to yield multisubstituted cyclohexenes. These reactions are highly diastereoselective, which is attributed to a stepwise mechanism. nih.gov
Representative Data for Ynamide [2+2+2] Cycloadditions:
| Ynamide Reactant | Reaction Partner(s) | Catalyst/Conditions | Product Type | Reference |
| Generic Ynamide | 2 x Nitrile | Au(I) | 4-Aminopyrimidine | rsc.org |
| Generic Ynamide | 2 x Nitrile | TfOH | 4-Aminopyrimidine | rsc.org |
| Generic Ynamide | Nitrile | Metal-Free | 2,4-Diaminopyridine | researchgate.net |
| Terminal Ynamide | Enol Ether | [(L-7)AuCl]/AgNTf2 | Multisubstituted Cyclohexene | nih.gov |
Formal [4+3] Cycloadditions
Formal [4+3] cycloadditions offer an efficient pathway to seven-membered rings, which are prevalent in many natural products and biologically active molecules. Ynamides have been successfully employed in such transformations.
Gold-Catalyzed [4+3] Cycloadditions with Azidoalkenes:
Gold-catalyzed reactions of ynamides substituted with an electron-rich phenyl group and azidoalkenes can proceed through a novel [4+3] cycloaddition pathway to afford 1H-benzo[d]azepine products. nih.gov This transformation highlights the diverse reactivity of ynamides, which can be tuned by their substitution pattern. nih.gov
Asymmetric Gold-Catalyzed [4+3] Cycloadditions with Chiral Epoxides:
Benzene-fused seven-membered oxacycles can be synthesized with moderate to high enantioselectivity through a gold-catalyzed formal [4+3] cycloaddition of N-methyl-N-(phenylethynyl)methanesulfonamide with chiral epoxides. The proposed mechanism involves the activation of the ynamide by the gold catalyst to form a ketenimine intermediate. rsc.org
Representative Data for Ynamide Formal [4+3] Cycloadditions:
| Ynamide Reactant | Reaction Partner | Catalyst | Product Type | Reference |
| Electron-rich Phenyl Ynamide | Azidoalkene | Gold(I) | 1H-Benzo[d]azepine | nih.gov |
| N-methyl-N-(phenylethynyl)methanesulfonamide | Chiral Epoxide | Gold(I) | Benzene-fused Oxacycle | rsc.org |
Intramolecular Cyclization Pathways
Intramolecular cyclizations of ynamides and related aminoalkynes provide a powerful tool for the synthesis of various nitrogen-containing heterocyclic compounds.
Brønsted Acid Promoted Ring Closure:
N-benzyl ynesulfonamides and ynecarbamates can undergo a Brønsted acid-promoted ring closure to form tetracyclic compounds with high diastereoselectivity. The mechanism is proposed to involve the formation of a keteniminium ion, followed by a rsc.orgresearchgate.net sigmatropic hydrogen shift and a Nazarov 4π conrotatory electrocyclization. nih.gov
Intramolecular Carbolithiation of N-allyl-ynamides:
The lithiation of N-allyl-ynamides can trigger an intramolecular carbolithiation sequence to produce highly substituted 1,4-dihydropyridines and pyridines. This methodology has been applied in the formal synthesis of sarizotan. beilstein-journals.org
PtCl2-Catalyzed Intramolecular Cyclization:
DFT calculations have been used to investigate the mechanism of PtCl2-catalyzed intramolecular cyclization of o-isopropyl-substituted aryl alkynes. Two competing pathways were identified, leading to different regioisomers depending on the substituent on the alkyne. pku.edu.cn
Representative Data for Ynamide Intramolecular Cyclizations:
| Ynamide/Aminoalkyne Substrate | Catalyst/Conditions | Product Type | Mechanistic Feature | Reference |
| N-benzyl ynesulfonamides/ynecarbamates | Brønsted Acid | Tetracycle | Keteniminium ion, rsc.orgresearchgate.net sigmatropic shift, Nazarov cyclization | nih.gov |
| N-allyl-ynamides | n-BuLi | 1,4-Dihydropyridine/Pyridine | Intramolecular Carbolithiation | beilstein-journals.org |
| o-isopropyl-substituted aryl alkynes | PtCl2 | Indene | Competing pathways ( rsc.orgnih.gov-R shift vs. rsc.orgresearchgate.net-H shift) | pku.edu.cn |
Radical Reaction Pathways in this compound Chemistry
The radical chemistry of ynamides has emerged as a versatile strategy for the synthesis of complex nitrogen-containing molecules. These reactions often proceed under mild conditions and offer unique reactivity patterns compared to ionic transformations.
Hydrative Aminoxylation of Ynamides:
The TEMPO-mediated hydrative aminoxylation of ynamides can proceed through two distinct mechanisms: a polar-radical crossover pathway or a cationic hydrative pathway. This dual reactivity showcases the versatility of persistent radicals in synthesis. d-nb.info
Photoinduced Ynamide Structural Reshuffling:
Photoinduced radical-triggered reactions of 2-alkynyl-ynamides can lead to C(sp)-N bond fission and skeletal reshuffling, providing access to synthetically challenging substituted indole (B1671886) derivatives. springernature.com The reaction is initiated by a sulfone radical which adds to the ynamide, triggering a cascade of events. springernature.com
Radical Cascade Reactions:
Ynamides can participate in radical cascade reactions to form nitrogen heterocycles. For instance, a 5-exo-dig cyclization followed by a 6-endo-trig trapping of an ynamide can lead to the formation of complex heterocyclic products. nih.gov
Radical Carboiodination:
Ynamides are excellent acceptors for electrophilic carbon-centered radicals. Intermolecular radical addition to internal ynamides, such as in radical carboiodination, can produce persubstituted α-iodo-enamides with high stereoselectivity. researchgate.net
Representative Data for Ynamide Radical Reactions:
| Ynamide Substrate | Radical Source/Reagent | Reaction Type | Key Mechanistic Step | Reference |
| Generic Ynamide | TEMPO | Hydrative Aminoxylation | Polar-radical crossover or cationic hydrative pathway | d-nb.info |
| 2-Alkynyl-ynamide | TsI / Blue LED | Structural Reshuffling | Sulfone radical addition, C(sp)-N bond fission | springernature.com |
| Generic Ynamide | - | Radical Cascade | 5-exo-dig cyclization followed by 6-endo-trig trapping | nih.gov |
| Internal Ynamide | Carbon-centered radical | Carboiodination | Stereoselective radical addition | researchgate.net |
Advanced Synthetic Transformations Utilizing 2 Aminohept 5 Ynamide As a Building Block
Divergent Synthesis of N-Heterocyclic Compounds
The construction of nitrogen-containing heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. Ynamides have emerged as powerful precursors for the synthesis of a wide variety of azaheterocycles through various catalytic annulation and cyclization strategies.
Catalytic Intermolecular Annulations for Amino-Heterocycles
Catalytic intermolecular annulations of ynamides provide an efficient and atom-economical route to a range of amino-substituted heterocycles. rsc.org These reactions often employ transition metal catalysts, such as gold or ruthenium, to activate the ynamide triple bond towards nucleophilic attack. For instance, the gold-catalyzed [3+2] annulation of ynamides with N-acyl aminides can furnish 4-aminooxazoles. This transformation proceeds through the formation of an α-imino gold-carbene intermediate. Similarly, ruthenium-catalyzed intermolecular annulation of alkenyl sulfonamides with alkynes, a reaction type applicable to ynamides, can lead to the formation of bicyclic sultams.
A variety of substrates can participate in these annulation reactions with ynamides, leading to a diverse array of heterocyclic products. The regioselectivity of these reactions is often controlled by the nature of the catalyst and the substituents on the reacting partners.
Table 1: Examples of Catalytic Intermolecular Annulations with Ynamides This table presents generalized examples of reactions applicable to the ynamide functional group.
| Catalyst System | Reacting Partner | Resulting Heterocycle | Reference |
| Au(I) | Pyridinium N-acyl aminide | 4-Aminooxazole | |
| Ru(II) | Alkenyl sulfonamide | Bicyclic sultam | |
| Au(I) | 1,3,5-Triazinane | Amino tetrahydropyrimidine |
Synthesis of Indoles and Related Azacycles via Intramolecular Cyclizations
Intramolecular cyclization of appropriately substituted ynamides is a powerful strategy for the synthesis of indoles and other fused azacycles. mdpi.comnih.gov These reactions can be promoted by various catalysts, including palladium and organocatalysts. For example, palladium-catalyzed intramolecular cyclization of 2-(1-alkynyl)-N-alkylideneanilines, which can be conceptually extended from ynamide precursors, yields 2-substituted-3-(1-alkenyl)indoles.
Organocatalytic approaches have also been developed for the atroposelective intramolecular [4+2] annulation of enals with ynamides, leading to the synthesis of axially chiral 7-aryl indolines. nih.gov This highlights the potential for asymmetric synthesis using ynamide building blocks.
Formation of Diverse Five- and Six-Membered Azaheterocycles
Beyond indoles, ynamides are valuable precursors for the synthesis of a broad spectrum of five- and six-membered azaheterocycles. mdpi.comnih.gov For instance, gold-catalyzed annulation of ynamides with aminocarbonyls provides a route to 2-aminoquinolines. researchgate.net The versatility of ynamides allows for the construction of various heterocyclic systems through carefully designed reaction cascades. The specific heterocycle formed is dependent on the nature of the starting ynamide and the reaction partner.
Preparation of α,β-Dehydroamino Acids from Ynamide Precursors
α,β-Dehydroamino acids are non-proteinogenic amino acids that are important components of many biologically active natural products and also serve as versatile synthetic intermediates. nih.govresearchgate.netnih.gov While direct conversion of 2-Aminohept-5-ynamide to an α,β-dehydroamino acid is not extensively documented, the ynamide functionality can be a precursor to the enamide moiety present in these structures.
One conceptual approach involves the hydration of the ynamide triple bond to form an N-acylated enamine, which is a tautomer of an α,β-dehydroamino acid derivative. This transformation can often be achieved under acidic or metal-catalyzed conditions. The resulting dehydroamino acid derivatives can then be incorporated into peptide synthesis. nih.govresearchgate.net
Table 2: General Methods for the Synthesis of α,β-Dehydroamino Acids This table presents general synthetic strategies, not all of which directly involve ynamide precursors.
| Method | Precursor | Key Reagents | Reference |
| Dehydration | β-Hydroxy amino acid | EDC/CuCl | nih.gov |
| Elimination | Cysteine derivative | Oxidation then elimination | researchgate.net |
| Horner-Wadsworth-Emmons | N-Acyl-α-phosphonoglycine ester | Aldehyde/Ketone |
Derivatization via Metallated Ynamide Intermediates
The carbon atom adjacent to the nitrogen in an ynamide can be deprotonated with a strong base to form a metallated ynamide intermediate. These intermediates are highly nucleophilic and can react with a variety of electrophiles, allowing for the functionalization of the ynamide backbone.
Trapping Reactions with Electrophiles for Functionalized Ynamides
The trapping of lithiated ynamides with various electrophiles is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. This strategy allows for the introduction of a wide range of functional groups at the terminus of the alkyne.
For example, the reaction of a lithiated ynamide with an aldehyde or ketone would yield a propargyl alcohol derivative. Subsequent reaction with an alkyl halide would introduce an alkyl group. This versatility makes metallated ynamides valuable intermediates for the synthesis of complex molecules.
Table 3: Examples of Electrophiles for Trapping Metallated Ynamides This table provides illustrative examples of electrophiles that can react with metallated ynamides.
| Electrophile Class | Specific Example | Resulting Functional Group |
| Aldehydes/Ketones | Benzaldehyde | Propargyl alcohol |
| Alkyl Halides | Methyl iodide | Methylated alkyne |
| Epoxides | Propylene oxide | Homopropargyl alcohol |
| Carbon Dioxide | CO₂ | Carboxylic acid |
| Silyl Halides | Trimethylsilyl chloride | Silylated alkyne |
Application in Complex Molecule Synthesis and Structural Elaboration
Information regarding the application of this compound in the synthesis of complex molecules and for structural elaboration is not available in the reviewed scientific literature.
Table 1: Synthetic Transformations Utilizing this compound
| Transformation | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Examples of Complex Molecules Synthesized Using this compound
| Target Molecule | Key Transformation Involving this compound | Overall Yield (%) | Number of Steps | Reference |
|---|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Computational and Theoretical Studies on 2 Aminohept 5 Ynamide Reactivity and Structure
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
For ynamides in general, DFT calculations are a powerful tool to unravel complex reaction mechanisms. rsc.orgrsc.orgsioc-journal.cn Researchers utilize these calculations to map out the potential energy surfaces of reactions, identifying intermediates and transition states. This allows for a detailed understanding of how ynamides participate in transformations such as cycloadditions, rearrangements, and nucleophilic additions. sioc-journal.cnnih.gov However, no specific DFT studies detailing the reaction mechanisms of 2-Aminohept-5-ynamide are currently available.
Transition State Analysis in Catalytic Processes Involving Ynamides
Transition state analysis is crucial for understanding the kinetics and selectivity of catalytic reactions. In the context of ynamides, computational chemists model the transition states of reactions catalyzed by transition metals or Brønsted acids. nih.gov This analysis helps to explain why a particular product is formed over another and guides the design of more efficient and selective catalysts. At present, there are no published transition state analyses for catalytic processes specifically involving this compound.
Investigation of Electronic Properties and Polarization Effects within the Ynamide System
The unique reactivity of ynamides stems from the strong polarization of the alkyne triple bond, influenced by the adjacent nitrogen atom. sioc-journal.cn Computational studies on various ynamide structures investigate their electronic properties, such as charge distribution, molecular orbital energies (HOMO-LUMO), and electrostatic potential maps. mdpi.commdpi.com These studies provide insight into the nucleophilic and electrophilic nature of the carbon atoms in the ynamide moiety. Specific electronic property investigations for this compound have not been reported.
Stereochemical Outcome Prediction and Analysis in Asymmetric Transformations
A significant area of ynamide research is their use in asymmetric synthesis to create chiral molecules with high stereoselectivity. nih.gov Computational models are developed to predict and rationalize the stereochemical outcomes of these reactions. rsc.org By analyzing the transition state structures leading to different stereoisomers, researchers can understand the origins of enantioselectivity and diastereoselectivity. Such predictive analyses have not been documented for asymmetric transformations involving this compound.
Emerging Applications and Future Research Directions for 2 Aminohept 5 Ynamide
Role in Unnatural Amino Acid and Peptide Analogue Synthesis and Design
The incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful strategy for modulating their structure, function, and stability. qyaobio.comenamine.netbitesizebio.com Ynamides have emerged as valuable synthons in this context. nih.gov For instance, ynamides can undergo chemoselective hydrosulfuration with cysteine residues in peptides and proteins, enabling precise modifications. nih.govchemrxiv.org
While direct studies on 2-Aminohept-5-ynamide are not yet prevalent, its structure is highly suggestive of its potential as a precursor to novel UAAs. The primary amine at the 2-position provides a handle for peptide coupling, while the terminal alkyne in the side chain is a versatile functional group for further modifications, such as click chemistry reactions. nih.govnih.gov The synthesis of β,γ-alkynylglycine derivatives has been explored, providing a basis for the potential utility of compounds like this compound. acs.org
Table 1: Potential Reactions of this compound in UAA and Peptide Analogue Synthesis
| Reaction Type | Reactant/Catalyst | Potential Product | Significance |
| Peptide Coupling | Activated Carboxylic Acid | Peptide with this compound incorporated | Introduction of an alkyne-containing UAA |
| Click Chemistry (e.g., CuAAC) | Azide-containing molecule, Copper catalyst | Triazole-functionalized peptide | Site-specific labeling, bioconjugation |
| Hydroamination | Metal catalyst | Cyclic or functionalized amino acid derivative | Creation of novel UAA structures |
| Cyclization | Base or Metal catalyst | Heterocyclic amino acid | Generation of conformationally constrained UAAs |
The development of synthetic routes to γ-amino amides further underscores the potential of this class of compounds in constructing peptide mimetics and other bioactive molecules. researchgate.net The use of ynamide coupling reagents for peptide bond formation, which can be performed without protecting groups, aligns with the goals of green chemistry and offers an efficient way to incorporate such novel building blocks. chemrxiv.org
Potential in Designing Advanced Organic Materials and Functional Molecules
The unique electronic and structural features of ynamides make them attractive building blocks for advanced organic materials. nih.gov The nitrogen atom's lone pair donates electron density to the alkyne, making it a polarized and reactive functional group suitable for constructing complex molecular architectures. chim.it Nitrogen-containing heterocycles, which can be synthesized from ynamide precursors, are core components of many functional materials, including organic conductors and polymers. openmedicinalchemistryjournal.com
This compound, with its multiple reactive sites, could be a valuable monomer or cross-linking agent in the synthesis of novel polymers and materials. The terminal alkyne can participate in polymerization reactions or be used to append the molecule to surfaces or other materials. The primary amine and amide functionalities offer sites for hydrogen bonding, which can influence the self-assembly and bulk properties of the resulting materials.
Table 2: Potential Applications of this compound in Materials Science
| Material Type | Synthetic Strategy | Potential Properties |
| Functional Polymers | Alkyne polymerization, Polyaddition reactions | Tunable electronic properties, high thermal stability |
| Self-Assembling Materials | Hydrogen bonding interactions | Ordered nanostructures, responsive materials |
| Modified Surfaces | "Click" reaction of the alkyne to an azide-functionalized surface | Altered surface properties (e.g., hydrophilicity, bio-compatibility) |
| Heterocyclic Materials | Intramolecular cyclization reactions | Photoluminescent or electroluminescent properties |
The synthesis of nitrogen-containing heterocycles through cyclization reactions of functionalized alkynes is a well-established strategy. chim.itsioc-journal.cnresearchgate.net The structure of this compound is amenable to such transformations, potentially leading to novel heterocyclic compounds with interesting photophysical or biological properties.
Development of Green Chemistry Methodologies for Ynamide Transformations
Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical synthesis. rsc.org Research into ynamide chemistry has included the development of more environmentally benign reaction conditions. For example, metal-free, photoinduced methods for the synthesis of alkynyl amides have been reported. rsc.org Furthermore, one-pot syntheses that reduce the number of purification steps, such as the photoredox-catalyzed ketyl-ynamide coupling, contribute to greener synthetic routes. rsc.org
The use of ynamide coupling reagents in peptide synthesis without the need for protecting groups is a significant advancement in green peptide chemistry. nih.govchemrxiv.org This approach is not only more atom-economical but also reduces waste from protection and deprotection steps. Given that this compound contains both a primary amine and an amide, it could potentially be utilized in such green peptide synthesis strategies, both as a building block and as a scaffold for further elaboration.
Future research in this area could focus on developing catalytic, solvent-free, or aqueous-based transformations for this compound. The inherent reactivity of the ynamide and alkyne functionalities provides a rich platform for exploring new green chemical methodologies.
Interdisciplinary Research Frontiers and Novel Reactivity Discoveries for Alkynyl Amides
The unique reactivity of ynamides continues to be a fertile ground for discovering novel chemical transformations. nih.gov The ability to tune the electronic properties of the ynamide by modifying the substituent on the nitrogen atom allows for fine control over its reactivity. nih.gov This has led to the development of a wide range of reactions, including cycloadditions, rearrangements, and insertions. nih.govkcl.ac.uk
The structure of this compound presents several avenues for exploring new reactivity. The interplay between the amino, amide, and alkynyl groups could lead to novel intramolecular reactions, yielding complex heterocyclic structures. For instance, the primary amine could act as an internal nucleophile, attacking the activated alkyne under certain conditions.
The investigation of such novel reactivity often lies at the interface of different disciplines. For example, the development of new bioorthogonal reactions involving ynamides has significant implications for chemical biology. nih.gov The ability to selectively modify biomolecules in a biological environment opens up new possibilities for studying and manipulating biological processes. The alkyne handle in this compound makes it a prime candidate for such interdisciplinary studies.
Q & A
Q. What are the challenges in scaling up this compound synthesis for medicinal chemistry studies?
- Key issues :
- Exothermic reactions : Use jacketed reactors with temperature control.
- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 amide-to-synthon ratio).
- Safety : Handle trichloroethene in fume hoods due to volatility and toxicity .
Data Contradiction Analysis
- Example : Discrepancies in cyclization yields may stem from trace metal impurities (e.g., Cu) catalyzing unintended pathways. Mitigate by pre-treating solvents with Chelex resin or using ultrapure reagents .
Methodological Resources
- Spectroscopic libraries : Compare NMR shifts with databases like SciFinder or Reaxys.
- Reaction databases : Use CAS Reactions to identify analogous transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
